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Introduction to Proximity-Dependent Biotinylation
Proximity-dependent biotinylation is a powerful technique for identifying protein-protein

interactions (PPIs) and characterizing the protein composition of subcellular compartments in

living cells. This method utilizes an enzyme fused to a protein of interest (the "bait") that

generates a reactive biotin species, which then covalently labels nearby proteins (the "prey").

These biotinylated proteins can then be isolated using streptavidin affinity purification and

identified by mass spectrometry. This approach allows for the discovery of weak and transient

interactions that are often missed by traditional methods like co-immunoprecipitation. Three of

the most prominent proximity labeling techniques are BioID, TurboID, and APEX2.

BioID (Biotin Identification) employs a promiscuous E. coli biotin ligase, BirA*, which, upon the

addition of excess biotin, generates reactive biotinoyl-5'-AMP that diffuses from the active site

and covalently attaches to primary amines (primarily lysine residues) of nearby proteins.[1][2] A

key limitation of the original BioID method is the long labeling time required, typically 18-24

hours, which may not be suitable for studying dynamic cellular processes.[3][4]

TurboID is an engineered version of BirA* that was developed through directed evolution to

have significantly higher catalytic efficiency.[5] This results in a much shorter labeling time,

typically around 10 minutes, allowing for the capture of more transient and dynamic protein

interactions.[3][6]
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APEX2 is an engineered ascorbate peroxidase that, in the presence of biotin-phenol and a

brief pulse of hydrogen peroxide (H₂O₂), generates a short-lived biotin-phenoxyl radical.[5][7]

This radical is highly reactive and covalently labels electron-rich amino acids, such as tyrosine,

on proximal proteins within a very short timeframe (typically 1 minute).[8][9]

Comparison of Proximity Labeling Methods
Choosing the appropriate proximity labeling method is critical for the success of an experiment.

The following table summarizes the key features and performance metrics of BioID, TurboID,

and APEX2 to aid in this selection process.
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Feature BioID TurboID APEX2

Enzyme
Promiscuous E. coli

biotin ligase (BirA*)

Engineered

promiscuous biotin

ligase

Engineered ascorbate

peroxidase

Substrates Biotin, ATP Biotin, ATP Biotin-phenol, H₂O₂

Labeled Residues Lysine Lysine

Tyrosine and other

electron-rich amino

acids

Labeling Time 18-24 hours[3] 10 minutes[3] 1 minute[8]

Labeling Radius ~10 nm[1] ~10 nm[9] ~20 nm[9]

Toxicity Generally low

Potential for

cytotoxicity with long-

term expression due

to constitutive

activity[7]

H₂O₂ can be toxic, but

the short pulse

minimizes this[5]

Temporal Resolution Low High Very High

Number of Identified

Proteins

Varies by experiment,

generally lower than

TurboID and APEX2

due to longer labeling

times potentially

missing transient

interactors.

Generally identifies a

high number of

proteins. In a

comparative study,

miniTurbo-TDP-43

identified an average

of 1,364 proteins.[10]

Also identifies a high

number of proteins. In

the same comparative

study, APEX2-TDP-43

identified an average

of 2,853 proteins.[10]

Signaling Pathways and Experimental Workflows
General Proximity Labeling Workflow
The overall workflow for proximity labeling experiments is similar for BioID, TurboID, and

APEX2, with variations in the labeling step. The general process involves cloning and

expression of the bait-fusion protein, labeling of proximal proteins, cell lysis, affinity purification

of biotinylated proteins, and identification by mass spectrometry.
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General workflow for proximity-dependent biotinylation experiments.

Mechanism of Action: BioID/TurboID vs. APEX2
The enzymatic mechanisms of biotin ligase-based methods and peroxidase-based methods

differ in the reactive biotin species they generate and the amino acid residues they target.

BioID / TurboID Mechanism APEX2 Mechanism

Bait-BirA*/TurboID

Reactive Biotinoyl-5'-AMP

 + Biotin + ATP

ATP Biotin

Lysine Residue

Covalent Bond Formation

Proximal Protein

Biotinylated Protein

Biotinylated

Bait-APEX2

Biotin-Phenoxyl Radical

 + Biotin-Phenol + H2O2

H2O2 Biotin-Phenol

Tyrosine Residue

Covalent Bond Formation
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Biotinylated
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Mechanisms of BioID/TurboID and APEX2-mediated protein biotinylation.

Experimental Protocols
Protocol 1: TurboID-mediated Proximity Labeling in
Mammalian Cells
This protocol is adapted from established methods for TurboID-based proximity labeling.[11]

[12]

1. Plasmid Construction and Transfection

Clone the gene of interest in-frame with the TurboID sequence in a suitable mammalian

expression vector.

Transfect the construct into the desired mammalian cell line using a standard transfection

reagent.

Select for stably expressing cells or perform experiments with transiently transfected cells

24-48 hours post-transfection.

2. Biotin Labeling

Culture cells to 70-80% confluency.

For each condition, prepare a sufficient volume of pre-warmed complete medium

supplemented with 50 µM biotin.

Aspirate the old medium from the cells and replace it with the biotin-containing medium.

Incubate the cells for 10 minutes at 37°C.

3. Cell Lysis

After the 10-minute incubation, immediately place the culture dishes on ice.
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Aspirate the medium and wash the cells twice with ice-cold PBS.

Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5%

sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 10 minutes with occasional vortexing.

Sonicate the lysate to shear DNA and reduce viscosity.

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new pre-chilled tube.

4. Affinity Purification of Biotinylated Proteins

Pre-wash streptavidin-conjugated magnetic beads with lysis buffer.

Add the pre-washed beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle

rotation.

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads sequentially with:

2 washes with RIPA lysis buffer.

1 wash with 1 M KCl.

1 wash with 0.1 M Na₂CO₃.

1 wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.

2 washes with RIPA lysis buffer.

After the final wash, resuspend the beads in a buffer suitable for downstream mass

spectrometry analysis (e.g., 50 mM ammonium bicarbonate).
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Protocol 2: BioID-mediated Proximity Labeling in
Mammalian Cells
This protocol is based on established BioID methodologies.[13][14]

1. Plasmid Construction and Transfection

Clone the gene of interest in-frame with the BirA* sequence in a suitable mammalian

expression vector.

Generate a stable cell line expressing the BioID fusion protein to ensure consistent

expression levels.

2. Biotin Labeling

Plate the stable cell line and grow to 70-80% confluency.

Replace the culture medium with fresh medium supplemented with 50 µM biotin.

Incubate the cells for 18-24 hours at 37°C.[14]

3. Cell Lysis

After the labeling period, place the dishes on ice and wash the cells twice with ice-cold PBS.

Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.

Collect the lysate and process as described in the TurboID protocol (steps 3.4-3.8).

4. Affinity Purification of Biotinylated Proteins

Follow the same procedure for affinity purification as described in the TurboID protocol

(section 4).

Protocol 3: APEX2-mediated Proximity Labeling in
Mammalian Cells
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This protocol is a generalized procedure based on published APEX2 methods.[8][15]

1. Plasmid Construction and Transfection

Clone the gene of interest in-frame with the APEX2 sequence in a suitable mammalian

expression vector.

Transfect the construct into the desired cell line and select for stable expression or use

transiently transfected cells.

2. Biotin-Phenol Labeling

Culture cells to the desired confluency.

Pre-incubate the cells with 500 µM biotin-phenol in complete medium for 30 minutes at 37°C.

To initiate the labeling reaction, add H₂O₂ to a final concentration of 1 mM.

Allow the reaction to proceed for 1 minute at room temperature.

Quench the reaction by aspirating the medium and adding an ice-cold quenching solution

(e.g., PBS containing 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox).

Wash the cells twice more with the quenching solution.

3. Cell Lysis

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase

inhibitors, as well as 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in the

lysis buffer to prevent any residual peroxidase activity.

Process the lysate as described in the TurboID protocol (steps 3.4-3.8).

4. Affinity Purification of Biotinylated Proteins

Follow the same procedure for affinity purification as described in the TurboID protocol

(section 4).
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Choosing the Right Method
The selection of a proximity labeling technique depends on the specific biological question

being addressed. The following decision tree can guide researchers in choosing the most

suitable method.

Start: What is the nature
of the protein interactions

you want to study?

Are the interactions
highly transient or dynamic?

Is the experimental system
sensitive to H2O2-induced toxicity?

Yes

Are the interactions
relatively stable?

No

Use APEX2
(1-minute labeling)

No

Use TurboID
(10-minute labeling)

Yes

Use BioID
(18-24 hour labeling)

Click to download full resolution via product page

Decision tree for selecting a proximity labeling method.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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